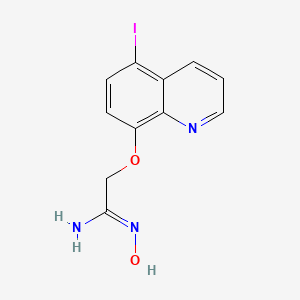
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one is a heterocyclic compound that features both pyrazole and thiazolidinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a thioamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thioalcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers, thioalcohols
Substitution: Amino derivatives, alkoxy derivatives
Aplicaciones Científicas De Investigación
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one
- 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-5-one
- 3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-6-one
Uniqueness
3-(3-Oxo-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxothiazolidin-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both pyrazole and thiazolidinone rings in the same molecule allows for diverse reactivity and potential interactions with various biological targets, making it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
630403-88-2 |
|---|---|
Fórmula molecular |
C6H5N3O2S2 |
Peso molecular |
215.3 g/mol |
Nombre IUPAC |
3-(3-oxo-1,2-dihydropyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C6H5N3O2S2/c10-4-2-13-6(12)9(4)3-1-7-8-5(3)11/h1H,2H2,(H2,7,8,11) |
Clave InChI |
OQWCCQVEWAKVGT-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=S)S1)C2=CNNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


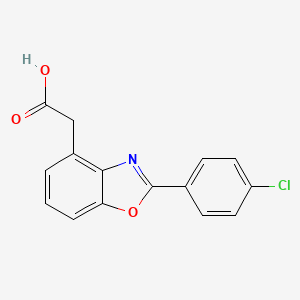
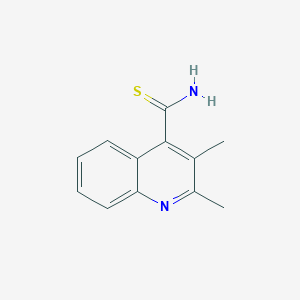
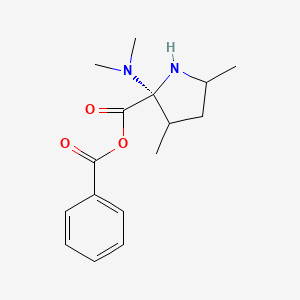
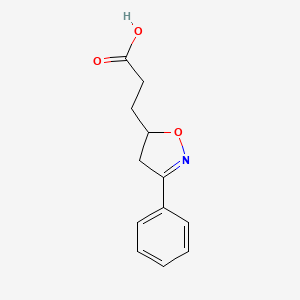
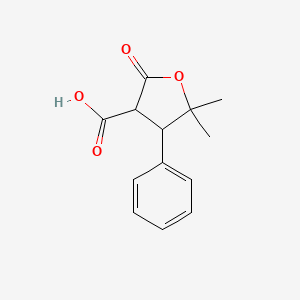
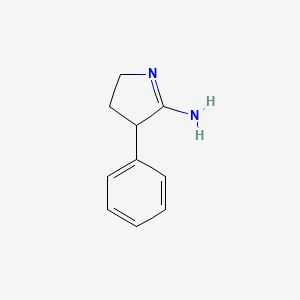
![2-{[1-(2-Nitrophenyl)-1H-pyrrol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B12886709.png)
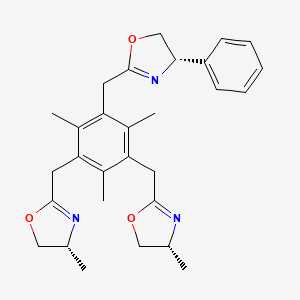
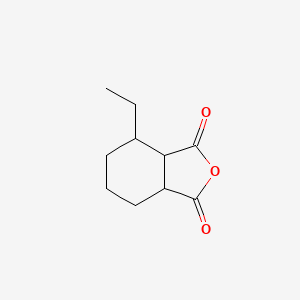
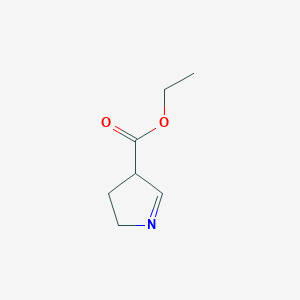
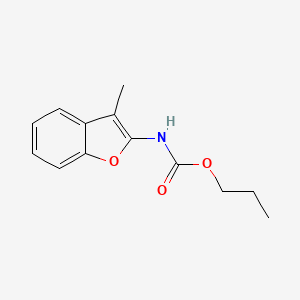
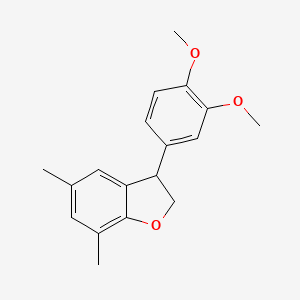
![8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B12886744.png)
